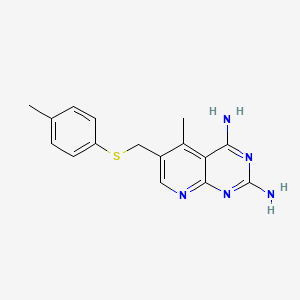

Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-(((4-methylphenyl)thio)methyl)-

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Methyl-6-((4-Methylphenyl)thio)methyl)-Pyrido(2,3-d)pyrimidin-2,4-diamin beinhaltet typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorstufen ausgehen. Eine gängige Methode beinhaltet die Kondensation von 2-Aminopyridin mit einem geeigneten Aldehyd, gefolgt von Cyclisierungs- und Funktionalisierungsschritten. Die Reaktionsbedingungen beinhalten oft die Verwendung saurer oder basischer Katalysatoren, erhöhter Temperaturen und spezifischer Lösungsmittel, um die gewünschten Umwandlungen zu ermöglichen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie die kontinuierliche Fließsynthese, die mikrowellengestützte Synthese und die Anwendung von Prinzipien der grünen Chemie können eingesetzt werden, um die Effizienz und Nachhaltigkeit des Produktionsprozesses zu verbessern.

Eigenschaften

CAS-Nummer |

174654-91-2 |

|---|---|

Molekularformel |

C16H17N5S |

Molekulargewicht |

311.4 g/mol |

IUPAC-Name |

5-methyl-6-[(4-methylphenyl)sulfanylmethyl]pyrido[2,3-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C16H17N5S/c1-9-3-5-12(6-4-9)22-8-11-7-19-15-13(10(11)2)14(17)20-16(18)21-15/h3-7H,8H2,1-2H3,(H4,17,18,19,20,21) |

InChI-Schlüssel |

HDHAIYFBPPDPIX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)SCC2=CN=C3C(=C2C)C(=NC(=N3)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-(((4-methylphenyl)thio)methyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization and functionalization steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Methyl-6-((4-Methylphenyl)thio)methyl)-Pyrido(2,3-d)pyrimidin-2,4-diamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um bestimmte funktionelle Gruppen zu modifizieren.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Säuren, Basen, Oxidationsmittel, Reduktionsmittel und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen werden typischerweise optimiert, um die gewünschte Selektivität und Ausbeute zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen hydroxylierte oder Ketonderivate ergeben, während Substitutionsreaktionen verschiedene Alkyl-, Aryl- oder Heteroarylgruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-Methyl-6-((4-Methylphenyl)thio)methyl)-Pyrido(2,3-d)pyrimidin-2,4-diamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann wichtige Enzyme und Rezeptoren hemmen, die an Krankheitsprozessen beteiligt sind, wie z. B. Proteinkinasen, die eine entscheidende Rolle bei der Zellsignalisierung und -proliferation spielen. Durch die Bindung an diese Zielstrukturen kann die Verbindung die Zellfunktionen modulieren und ihre therapeutischen Wirkungen entfalten.

Wirkmechanismus

The mechanism of action of pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-(((4-methylphenyl)thio)methyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and receptors involved in disease processes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By binding to these targets, the compound can modulate cellular functions and exert its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrido(3,4-d)pyrimidin-Derivate: Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich jedoch in der Position der Stickstoffatome und Substituenten.

Pyrido(4,3-d)pyrimidin-Derivate: Diese Verbindungen haben ebenfalls einen Pyridopyrimidin-Kern, jedoch mit unterschiedlichen Substitutionssmustern.

Einzigartigkeit

5-Methyl-6-((4-Methylphenyl)thio)methyl)-Pyrido(2,3-d)pyrimidin-2,4-diamin ist aufgrund seines spezifischen Substitutionssmusters einzigartig, der ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einem wertvollen Gerüst für die Entwicklung neuer therapeutischer Wirkstoffe mit verbesserter Wirksamkeit und Selektivität.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.